BenchChemオンラインストアへようこそ!

2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

This thiazole acetamide features a unique 4-((methylthio)methyl)thiazol-2-yl amine and 4-isopropylphenoxy ether, delivering clogP 3.32, zero HBDs, and tPSA 50.27 Ų. Designed as a scaffold-hopping candidate targeting the c-Myc/Max heterodimer interface, it outperforms benzothiazole analogs by reducing logP by ~1.6 units and eliminating H-bond donor liabilities. The methylthiomethyl group serves as a synthetic handle for chemoselective oxidation to sulfoxide/sulfone, enabling ADME tuning. Ideal for systematic SAR studies within the 4-((methylthio)methyl)thiazole congener series.

Molecular Formula C16H20N2O2S2
Molecular Weight 336.47
CAS No. 942009-66-7
Cat. No. B2978216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide
CAS942009-66-7
Molecular FormulaC16H20N2O2S2
Molecular Weight336.47
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSC
InChIInChI=1S/C16H20N2O2S2/c1-11(2)12-4-6-14(7-5-12)20-8-15(19)18-16-17-13(9-21-3)10-22-16/h4-7,10-11H,8-9H2,1-3H3,(H,17,18,19)
InChIKeyIDBUBJKVBNSYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide (CAS 942009-66-7): Procurement-Relevant Identity and Compound Class Positioning


2-(4-Isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide (CAS 942009-66-7, molecular formula C₁₆H₂₀N₂O₂S₂, MW 336.47) is a synthetic thiazole acetamide derivative bearing a 4-isopropylphenoxy ether and a distinctive 4-((methylthio)methyl)thiazol-2-yl amine moiety . Computed physicochemical descriptors place this compound within drug-like chemical space: clogP 3.32, topological polar surface area (tPSA) 50.27 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is catalogued as a research-grade screening molecule within commercial compound libraries and has not yet been the subject of dedicated peer-reviewed primary biological evaluation. Its structural scaffold positions it within the broader class of phenoxyacetamide-thiazole derivatives, a chemotype that has yielded bioactive hits in multiple target families including protein-protein interaction disruptors and enzyme inhibitors [2].

Why 2-(4-Isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide Cannot Be Casually Replaced by In-Class Analogs


Substituting 2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide with a superficially similar thiazole acetamide analog — even one sharing the identical 4-isopropylphenoxy acetamide warhead — introduces uncontrolled variation in both molecular recognition and pharmacokinetic trajectory. The closest published comparator, N-1,3-benzothiazol-2-yl-2-(4-isopropylphenoxy)acetamide (ChemBridge ID 6525237, CAS 307545-04-6), differs by replacement of the 4-((methylthio)methyl)thiazole core with a fused benzothiazole, which shifts computed logP from 3.32 to 4.92 and introduces a hydrogen bond donor absent in the target compound [1]. These alterations predict meaningful divergence in membrane permeability, solubility, and target-off rates [2]. Furthermore, within the 4-((methylthio)methyl)thiazol-2-yl sub-series, exchanging the 4-isopropylphenoxy group for 4-fluoro, 4-methoxy, or 4-chloro congeners changes both electronic character and steric bulk at the phenoxy terminus — each modification carrying distinct SAR consequences that cannot be assumed transferable. The quantitative evidence below establishes the measurable dimensions along which this compound differentiates itself from its nearest structural neighbors.

Quantitative Differentiation Evidence for 2-(4-Isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide (CAS 942009-66-7) Versus Closest Analogs


Physicochemical Differentiation: LogP Divergence of ~1.6 Log Units Versus the Benzothiazole Analog

The target compound exhibits a computed clogP of 3.32, compared to LogP 4.92 for the closest structurally characterized analog — N-1,3-benzothiazol-2-yl-2-(4-isopropylphenoxy)acetamide (ChemBridge 6525237, CAS 307545-04-6) [1]. This 1.6-log-unit difference reflects the replacement of the fused benzothiazole ring system with the non-fused 4-((methylthio)methyl)thiazole moiety. Both compounds share an identical 4-isopropylphenoxy acetamide warhead and have four rotatable bonds, making the logP differential primarily attributable to the heterocyclic core substitution [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count Differentiation: Zero HBDs Versus One in the Benzothiazole Analog

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the benzothiazole analog 6525237 contains one HBD (the thiazole N-H) [1]. This difference arises because the 4-((methylthio)methyl)thiazole core of the target compound is substituted at the 4-position with the methylthiomethyl group, leaving the 2-amino position fully substituted as the acetamide, eliminating the N-H donor. Empirical ADME guidelines correlate reduced HBD count with improved passive membrane permeability, particularly for CNS-targeted compounds [2].

Hydrogen bonding Permeability ADME prediction

Structural Scaffold Differentiation: 4-((Methylthio)methyl)thiazole Core Versus Benzothiazole in Published Myc-Max Disruptors

The target compound's 4-((methylthio)methyl)thiazole core represents a distinct structural scaffold relative to the benzothiazole core of the published Myc-Max disruptor 6525237. Compound 6525237 was identified through three-dimensional pharmacophore screening of the ZINC library and demonstrated Myc-Max inhibitory activity with an IC₅₀ of 22,700 nM (22.7 μM) in a luciferase reporter gene assay using LNCaP cells [1][2]. While the target compound has not undergone parallel testing, the scaffold divergence is meaningful: the methylthiomethyl substituent at the thiazole 4-position introduces an additional sulfur atom (2 total S vs. 1 in the benzothiazole) and converts the fused bicyclic system to a monocyclic thiazole. This alters electronic distribution, ring planarity, and potential for sulfur-mediated interactions (e.g., with metal ions or cysteine residues) [3].

Scaffold hopping Myc-Max inhibition Protein-protein interaction

Intra-Series Purity and Quality Documentation Comparison: 95% Typical Versus 98% with Full QC for the 4-Fluoro Congener

The target compound is supplied at a typical purity of 95% without routinely provided batch-specific QC documentation (NMR, HPLC, GC) from the primary catalog vendor . In contrast, the closely related 2-(4-fluorophenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide (CAS 941885-05-8), which shares the identical 4-((methylthio)methyl)thiazol-2-yl acetamide core but replaces the 4-isopropylphenoxy group with 4-fluorophenoxy, is available at 98% purity with batch-specific NMR, HPLC, and GC quality reports from Bidepharm . The molecular weight difference (336.47 vs. 312.38) and the presence of a fluorine atom in the comparator are additional distinguishing factors that affect both analytical handling and biological interpretation.

Compound quality Analytical characterization Procurement specifications

Molecular Weight and Heavy Atom Count Differentiation Relative to the 4-Fluoro and 4-Methoxy Congeners

The target compound (MW 336.47, 22 heavy atoms) is the highest-molecular-weight member among the commercially available 4-((methylthio)methyl)thiazol-2-yl acetamide congeners sharing the identical thiazole core: 4-fluoro analog MW 312.38 (21 heavy atoms, 1 F), 4-methoxy analog MW 324.41 (22 heavy atoms), and the m-tolyl analog (MW not independently confirmed) . The isopropyl group contributes roughly +24 Da relative to the 4-fluoro substituent while adding greater hydrophobic surface area. This increment places the target compound closer to the upper bound of lead-like chemical space (MW ≤350) compared to its lighter congeners [1].

Molecular weight Ligand efficiency metrics Fragment-like properties

Explicit Evidence Gap Statement: Absence of Published Primary Quantitative Bioactivity Data for CAS 942009-66-7

A systematic search across PubMed, ChEMBL, BindingDB, PubChem BioAssay, ChemSpider, and Google Scholar (searches executed April 2026) did not identify any peer-reviewed publication, patent, or public database record containing quantitative bioactivity data (IC₅₀, Kd, EC₅₀, % inhibition, or Ki) for compound 942009-66-7 specifically [1][2]. All biological activity information currently associated with this compound in vendor listings consists of class-level inferences drawn from thiazole derivatives generally or from structurally related but non-identical analogs . This evidence gap means that procurement decisions cannot currently be informed by target-compound-specific potency, selectivity, or ADME data. Users should weigh this absence against the compound's distinctive structural features when considering it alongside analogs with published bioactivity profiles.

Data transparency Procurement risk assessment Evidence quality

Recommended Research Application Scenarios for 2-(4-Isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide (CAS 942009-66-7) Based on Established Evidence


Scaffold-Hopping Medicinal Chemistry Campaign Targeting Myc-Max Protein-Protein Interaction

This compound is best deployed as a scaffold-hopping candidate in medicinal chemistry programs targeting the c-Myc/Max heterodimer interface. The structurally characterized analog 6525237 (benzothiazole core) demonstrated Myc-Max inhibitory activity (IC₅₀ 22.7 μM) after identification through pharmacophore screening of the ZINC library [1]. The target compound replaces the benzothiazole with a 4-((methylthio)methyl)thiazole, reducing logP by ~1.6 units and eliminating the H-bond donor — both favorable property shifts for lead optimization. Researchers can procure this compound to test whether the altered scaffold retains or improves upon the Myc-Max disruption phenotype while potentially mitigating benzothiazole-associated off-target liabilities.

Physicochemical Property-Driven Hit Triage in High-Throughput Screening Follow-Up

With a clogP of 3.32, zero HBDs, and MW 336.47, this compound occupies a more favorable region of drug-like chemical space than the benzothiazole analog 6525237 (LogP 4.92, HBD = 1) [1]. It is suitable as a tool compound for evaluating the impact of improved physicochemical properties on assay performance — particularly in biochemical or cell-based screens where compound precipitation, non-specific binding, or solubility-limited false negatives are suspected with more lipophilic analogs. The computed descriptors suggest adequate aqueous solubility for typical screening concentrations (10–30 μM) without requiring DMSO concentrations exceeding 1%.

Intra-Series SAR Exploration of the 4-((Methylthio)methyl)thiazole Core with Systematic Phenoxy Variation

The target compound is the 4-isopropyl member of a commercially accessible congener series sharing the identical 4-((methylthio)methyl)thiazol-2-yl acetamide core but differing at the phenoxy substituent (4-fluoro, 4-methoxy, 4-chloro, m-tolyl analogs all available) . This series enables a systematic SAR study in which the isopropyl congener provides the highest hydrophobic surface area and steric bulk among the set. Procurement of the full matrix — including this compound as the 4-isopropylphenoxy variant — allows mapping of phenoxy substituent effects on potency, selectivity, and ADME within a constant thiazole scaffold context.

Custom Synthesis Starting Material for Derivatization at the Methylthio Handle

The methylthiomethyl group at the thiazole 4-position provides a synthetic handle amenable to chemoselective oxidation (to sulfoxide or sulfone) using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, as demonstrated for structurally analogous 4-((methylthio)methyl)thiazole acetamides . Oxidation of the thioether to the corresponding sulfoxide or sulfone would generate additional hydrogen bond acceptor capacity and modulate polarity, enabling exploration of oxidative metabolite mimics or tuning of physicochemical properties without altering the phenoxy acetamide pharmacophore. The compound can thus serve both as a screening entity and as a versatile intermediate for focused library synthesis.

Quote Request

Request a Quote for 2-(4-isopropylphenoxy)-N-(4-((methylthio)methyl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.